D,L-Cystathionine-d4 (Major)
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Overview
Description
D,L-Cystathionine-d4 (Major) is a labeled compound and a derivative of homocysteine. It is commonly used as a stable isotope marker of homocysteine in biological science research to track metabolic pathways and reactivity. The compound has a molecular formula of C7H10D4N2O4S and a molecular weight of 226.29 .
Mechanism of Action
Target of Action
D,L-Cystathionine-d4 is a deuterium-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
D,L-Cystathionine-d4 is an intermediate in the biosynthesis of cysteine, composed of homocysteine and serine . It’s involved in the transsulfuration pathway, which is crucial for the synthesis of the amino acid cysteine . The downstream effects of this pathway include the production of glutathione, a critical antioxidant in the body.
Pharmacokinetics
The presence of deuterium atoms can potentially affect these properties . Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As an intermediate in the biosynthesis of cysteine, it plays a role in the production of glutathione, a critical antioxidant in the body .
Biochemical Analysis
Biochemical Properties
It is known that deuterium-labeled compounds are often used as tracers for quantitation during drug development processes .
Cellular Effects
Deuterium-labeled compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Mechanism
As a deuterium-labeled compound, it may be used to track metabolic pathways and reactivity .
Preparation Methods
The preparation of D,L-Cystathionine-d4 (Major) involves the use of isotopically labeled starting materials and chemical reactions. The synthesis process is complex and generally requires specific reaction conditions. Detailed preparation methods can be found in relevant research literature .
Chemical Reactions Analysis
D,L-Cystathionine-d4 (Major) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
D,L-Cystathionine-d4 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope marker to study metabolic pathways and reactivity.
Biology: Employed in proteomics and metabolomics to track metabolic dynamics.
Medicine: Utilized in research related to metabolic disorders and diseases.
Industry: Applied in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
D,L-Cystathionine-d4 (Major) is unique due to its isotopically labeled nature, which makes it a valuable tool in scientific research. Similar compounds include:
D,L-Cystathionine: The non-labeled version of the compound.
L-Cystathionine dihydrochloride: Another derivative of homocysteine used in research
These compounds share similar chemical properties but differ in their specific applications and labeling.
Properties
CAS No. |
146764-57-0 |
---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
226.283 |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Synonyms |
S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4; NSC 118379-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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